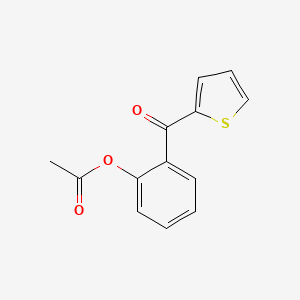

2-(2-アセトキシベンゾイル)チオフェン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Acetoxybenzoyl) thiophene is a compound that falls within the broader class of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 2-acylbenzo[b]thiophenes, which are structurally related to 2-(2-Acetoxybenzoyl) thiophene, can be achieved through the α-C-H functionalization of 2-halochalcones using a copper(II) acetate catalyst and xanthate as the sulfur source. This method allows for the incorporation of sulfur followed by copper-catalyzed cyclization without the need for an external acyl source, as demonstrated in the synthesis of 1-(5-hydroxybenzothiophene-2-yl)ethanone, a known pre-mRNA splicing modulator .

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(2-Acetoxybenzoyl) thiophene has been characterized by X-ray diffraction methods. For instance, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, a compound with a similar acetyl group and benzo[b]thiophene core, crystallizes in the monoclinic space group and exhibits both intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

Acetoxybenzo[b]thiophenes can undergo various chemical reactions, such as the Fries rearrangement when heated with AlCl3 and benzene, leading to different products depending on the isomer and reaction conditions. For example, 6-acetoxybenzo[b]thiophen can undergo intermolecular acetyl group transfer to yield a mixture of acetylbenzo[b]thiophenes and hydroxybenzo[b]thiophen .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Acetoxybenzoyl) thiophene can be inferred from related compounds. For instance, the photocycloaddition of thiobenzophenone to acetylenic compounds results in the formation of 1-phenyl-2-thia-1,2-dihydronaphthalene derivatives, indicating the potential reactivity of the acetyl group in photochemical reactions . Additionally, the N-aryl- and N-alkylimines of 3-hydroxy-2-acetylbenzo[b]-thiophene exhibit E-keto enamine structures and show reversible E/Z isomerization upon irradiation, suggesting that similar structural analogs like 2-(2-Acetoxybenzoyl) thiophene may also display photochemical reactivity .

科学的研究の応用

医薬品化学

「2-(2-アセトキシベンゾイル)チオフェン」を含むチオフェン系アナログは、潜在的な生物活性化合物として、ますます多くの科学者の関心を集めています . それらは、医薬品化学者がさまざまな生物学的効果を持つ高度な化合物を改良するために重要な役割を果たしています .

抗癌特性

チオフェン環系を持つ分子は、抗癌など多くの薬理学的特性を示します . これは、「2-(2-アセトキシベンゾイル)チオフェン」が癌治療研究の潜在的な候補となることを示しています。

抗炎症特性

「2-(2-アセトキシベンゾイル)チオフェン」を含むチオフェン誘導体は、抗炎症特性を示しています . これは、炎症性疾患の治療における潜在的な用途を示唆しています。

抗菌特性

チオフェン誘導体は、抗菌特性も示しています . これは、「2-(2-アセトキシベンゾイル)チオフェン」が新しい抗菌剤の開発に使用できることを示唆しています。

作用機序

Target of Action

Thiophene-based compounds have been known to exhibit a variety of biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

Thiophene derivatives are known to interact with various receptors, especially against cyclooxygenase (cox) and lipoxygenase (lox) . These interactions can lead to changes in cellular processes and responses.

Biochemical Pathways

Thiophene-based compounds are known to influence a variety of biochemical pathways due to their interactions with cox and lox enzymes . These enzymes play crucial roles in inflammatory responses, and their inhibition can lead to downstream effects on inflammation and other related processes.

Result of Action

Thiophene-based compounds are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

特性

IUPAC Name |

[2-(thiophene-2-carbonyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c1-9(14)16-11-6-3-2-5-10(11)13(15)12-7-4-8-17-12/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWYQBVAUFUDAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642182 |

Source

|

| Record name | 2-(Thiophene-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898766-14-8 |

Source

|

| Record name | 2-(Thiophene-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。